N'-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide
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Overview
Description
N’-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide is a complex organic compound that features both cyclohexene and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide typically involves the condensation of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one with 2-(2-methyl-1H-indol-3-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or cyclohexene moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication in infections.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-Phenylindole: A compound with similar indole moiety used in various chemical reactions.
Cyclohexenone derivatives: Compounds with similar cyclohexene structure used in organic synthesis.
Uniqueness
N’-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide is unique due to its combination of both cyclohexene and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2-(2-methyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C19H23N3O2/c1-12-16(15-6-4-5-7-17(15)20-12)9-18(24)22-21-13-8-14(23)11-19(2,3)10-13/h4-8,20-21H,9-11H2,1-3H3,(H,22,24) |
InChI Key |
SNWBFRIEPMJTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NNC3=CC(=O)CC(C3)(C)C |
Origin of Product |
United States |
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